N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethylene glycol with methylamine, followed by cyclization.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling: The final step involves coupling the morpholine-cyclobutyl intermediate with the thiazole-phenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: A simpler morpholine derivative used as a base catalyst.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of interactions and applications, setting it apart from simpler compounds.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-17(16-13-25-18(21-16)15-5-2-1-3-6-15)20-14-19(7-4-8-19)22-9-11-24-12-10-22/h1-3,5-6,13H,4,7-12,14H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZIPPWERDZLDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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